Nor Doxepin-d3 Hydrochloride

LC-MS/MS Bioequivalence Study Pharmacokinetics

Nor Doxepin-d3 Hydrochloride is the mandatory stable isotopically labeled internal standard for LC-MS/MS quantification of nordoxepin in plasma. Unlike unlabeled nordoxepin, which co-elutes indistinguishably, or non-isotopic surrogates (e.g., propranolol) that fail to correct matrix effects, this +3 Da deuterated analog ensures co-elution with full mass discrimination, delivering the accuracy and precision required for FDA/EMA-compliant ANDA bioequivalence studies and forensic toxicology. Procure this certified standard to eliminate ion suppression variability and secure regulatory acceptance of your bioanalytical data.

Molecular Formula C18H20ClNO
Molecular Weight 304.832
CAS No. 1331665-54-3
Cat. No. B589651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNor Doxepin-d3 Hydrochloride
CAS1331665-54-3
Synonyms3-(Dibenz[b,e]oxepin-11(6H)-ylidene)-N-(methyl-d3)-1-propanamine;  ∆11(6H),γ-[3-(Methylamino-d3)propylidene]dibenz[b,e]oxepine Hydrochloride; _x000B_Desmethyldoxepine-d3 Hydrochloride;  N-Desmethyldoxepin-d3 Hydrochloride; 
Molecular FormulaC18H20ClNO
Molecular Weight304.832
Structural Identifiers
SMILESCNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
InChIInChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+;/i1D3;
InChIKeyGNPPEZGJRSOKRE-KJVDRLPBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure Nor Doxepin-d3 Hydrochloride (CAS 1331665-54-3): A Stable Isotope-Labeled Reference Standard for Doxepin Bioanalysis


Nor Doxepin-d3 Hydrochloride (CAS 1331665-54-3), also known as Nordoxepin-d3 hydrochloride or N-Desmethyldoxepin-d3 HCl, is a deuterium-labeled analog of nordoxepin, the major pharmacologically active N-desmethyl metabolite of the tricyclic antidepressant doxepin [1]. It is supplied as the hydrochloride salt with a molecular formula of C18H17D3ClNO and a molecular weight of 304.83 g/mol, where three deuterium atoms replace hydrogen atoms on the N-methyl group to produce a +3 Da mass shift for mass spectrometric detection . This compound is primarily manufactured and utilized as a stable isotopically labeled internal standard (SIL-IS) for the quantitative determination of nordoxepin via liquid chromatography-tandem mass spectrometry (LC-MS/MS) in human plasma and other biological matrices [1]. As an analytical reference standard, it supports method development, method validation (AMV), and quality control (QC) applications for both innovator and generic (ANDA) doxepin formulations [2].

Why Non-Labeled Nordoxepin or Alternative Internal Standards Cannot Substitute for Nor Doxepin-d3 Hydrochloride in LC-MS/MS Quantitation


Generic substitution of Nor Doxepin-d3 Hydrochloride with unlabeled nordoxepin hydrochloride (the non-deuterated native analyte) or structurally dissimilar internal standards (e.g., propranolol or desipramine) fundamentally fails in regulated bioanalysis. This is because accurate LC-MS/MS quantitation in complex biological matrices such as human plasma requires an internal standard that co-elutes with, or elutes nearly identically to, the target analyte to correct for variable ionization efficiency (ion suppression/enhancement), extraction recovery losses, and injection volume variability [1]. Unlabeled nordoxepin is chromatographically indistinguishable from the native analyte and cannot be differentiated via mass spectrometry, precluding its use as an internal standard. Conversely, non-isotopic internal standards such as propranolol or desipramine, used in earlier published methods, exhibit different retention times and physicochemical properties relative to nordoxepin, rendering them incapable of fully compensating for matrix effects and extraction variability, thereby compromising assay accuracy, precision, and ultimately, bioequivalence study data integrity [2]. The procurement of the deuterated form is therefore mandatory for any method requiring validation compliant with regulatory guidance from the FDA or EMA for bioanalytical method validation [1].

Quantitative Differentiation Guide: Performance Metrics for Nor Doxepin-d3 Hydrochloride Relative to Comparators


Validated Bioanalytical Application: Quantifiable Precision and Accuracy Using Nor Doxepin-d3 Hydrochloride in Human Plasma LC-MS/MS

In a fully validated high-throughput LC-MS/MS method utilizing Nor Doxepin-d3 Hydrochloride as the internal standard, the assay demonstrated high precision and accuracy across a broad dynamic range for nordoxepin in human plasma. The use of this deuterated internal standard enabled robust correction of matrix effects and extraction variability, yielding intra-batch and inter-batch precision (% CV) of ≤ 8.3% for nordoxepin [1]. The method achieved a linear dynamic range of 50–10,000 pg/mL for nordoxepin with a mean correlation coefficient (r²) of >0.99 [1]. In contrast, an earlier validated method utilizing the non-isotopic internal standard desipramine for nordoxepin quantitation reported a more limited linear dynamic range of 5.00–1300 pg/mL, despite requiring a larger plasma volume (500 μL vs. 200 μL) and a more laborious liquid-liquid extraction procedure [2].

LC-MS/MS Bioequivalence Study Pharmacokinetics Internal Standard Method Validation

Mass Spectrometric Selectivity: Precursor-to-Product Ion Transition Differentiation

The definitive analytical advantage of Nor Doxepin-d3 Hydrochloride lies in its unique precursor-to-product ion transition used in multiple reaction monitoring (MRM) mode. In the established LC-MS/MS method, the protonated precursor ion [M+H]+ for Nor Doxepin-d3 Hydrochloride is monitored at m/z 269.3, which fragments to yield a product ion at m/z 235.0 [1]. This transition is distinct from that of the native analyte nordoxepin, which has a precursor ion of m/z 266.3 and fragments to m/z 106.9 [1]. The +3 Da mass shift ensures that the internal standard channel is free from cross-talk or interference from the unlabeled analyte's isotopic distribution . This contrasts with alternative internal standards like desipramine, which was monitored at a distinct transition (m/z 267.1 → 72.1) but does not co-elute with nordoxepin and therefore fails to adequately compensate for dynamic matrix effects during the chromatographic run [2].

LC-MS/MS MRM Stable Isotope Label Mass Spectrometry Selectivity

Regulatory Compliance and Workflow Efficiency: Suitability for ANDA Filing and High-Throughput Bioequivalence Studies

Nor Doxepin-d3 Hydrochloride is specifically manufactured and supplied with detailed characterization data compliant with regulatory guidelines, making it suitable for Abbreviated New Drug Application (ANDA) analytical method development, method validation (AMV), and Quality Control (QC) applications [1]. The product can be used as a reference standard with further traceability against pharmacopeial standards (USP or EP) provided based on feasibility [1]. In contrast, non-deuterated nordoxepin hydrochloride, when used as an analytical reference standard for the native analyte, does not offer the same utility as an internal standard for mass spectrometry-based assays . Furthermore, while an alternative deuterated analog, Nordoxepin-d4 hydrochloride (CAS 2249819-14-3), is commercially available, the d3 variant (Nor Doxepin-d3 Hydrochloride) is more extensively utilized in published, validated bioequivalence study methods, such as the high-throughput protein precipitation method with a 3.5-minute run time using 96-well plates [2]. The use of a well-characterized and literature-validated d3 standard reduces method development time and provides a precedented path for regulatory acceptance, which is not guaranteed for the d4 variant.

ANDA Filing Method Validation Quality Control Regulatory Compliance Bioequivalence

Optimal Research and Industrial Application Scenarios for Nor Doxepin-d3 Hydrochloride Based on Quantitative Evidence


1. ANDA Bioequivalence Study Support

This compound is the optimal internal standard for validating and executing high-throughput LC-MS/MS methods in support of Abbreviated New Drug Applications (ANDAs) for doxepin formulations. As demonstrated, its use enables a validated method with a wide linear dynamic range (50-10,000 pg/mL) and high precision (≤ 8.3% CV), which is essential for reliably measuring nordoxepin plasma concentrations to assess the bioequivalence of generic doxepin products against the reference listed drug (RLD) [1]. The method's high sensitivity and throughput (3.5 min run time with 96-well plate extraction) are critical for processing the large number of samples generated in fed and fasting bioequivalence studies.

2. Clinical and Forensic Toxicology Confirmation

In clinical and forensic toxicology laboratories, the definitive identification and quantification of doxepin and its active metabolite nordoxepin are crucial for therapeutic drug monitoring (TDM) and post-mortem investigations [2]. Nor Doxepin-d3 Hydrochloride serves as a highly selective internal standard that distinguishes the analyte signal from potential interferences in complex matrices (e.g., urine, blood, tissue homogenates) using its unique MRM transition (m/z 269.3 → 235.0) . This selectivity is paramount when interpreting results near the therapeutic threshold (typically a combined doxepin + nordoxepin concentration of 50-150 ng/mL) or in cases of suspected fatal overdose [2].

3. Pharmacokinetic and Drug-Drug Interaction (DDI) Research

For preclinical and clinical research studies investigating the pharmacokinetics of doxepin or the impact of co-administered drugs (DDI studies) on its metabolism, precise quantitation of nordoxepin is non-negotiable. Nor Doxepin-d3 Hydrochloride provides the analytical rigor required to track plasma concentration-time profiles accurately, even at very low concentrations [1]. This is particularly important given that total exposure to nordoxepin can vary nearly 10-fold depending on a patient's CYP2D6 metabolizer phenotype, and its half-life (approximately 31 hours) is nearly double that of the parent drug [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nor Doxepin-d3 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.